molecular formula C7H10N2OS B13159054 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one

1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one

Cat. No.: B13159054
M. Wt: 170.23 g/mol
InChI Key: RIPVTAKMTSIOMP-UHFFFAOYSA-N
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Description

1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoethylamine with thioamide derivatives, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and may be carried out in solvents like ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to modify the thiazole ring or the aminoethyl side chain.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The aminoethyl side chain can also interact with cellular components, influencing various biological processes.

Comparison with Similar Compounds

    1-[2-(2-Aminoethyl)-1,3-thiazol-5-yl]ethan-1-one: A structural isomer with similar properties but different reactivity due to the position of the aminoethyl group.

    1-[2-(2-Aminoethyl)-1,3-oxazol-4-yl]ethan-1-one: An oxazole analog with oxygen replacing sulfur in the ring, leading to different chemical and biological properties.

    1-[2-(2-Aminoethyl)-1,3-imidazol-4-yl]ethan-1-one:

Uniqueness: 1-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-[2-(2-aminoethyl)-1,3-thiazol-4-yl]ethanone

InChI

InChI=1S/C7H10N2OS/c1-5(10)6-4-11-7(9-6)2-3-8/h4H,2-3,8H2,1H3

InChI Key

RIPVTAKMTSIOMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CSC(=N1)CCN

Origin of Product

United States

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